molecular formula C15H12O3 B15160957 1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- CAS No. 756900-95-5

1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro-

Cat. No.: B15160957
CAS No.: 756900-95-5
M. Wt: 240.25 g/mol
InChI Key: FWXYOVKOUZLVKC-UHFFFAOYSA-N
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Description

The compound 1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- is a dihydroindenone derivative featuring a fused bicyclic indenone core substituted with a 2,3-dihydroxyphenyl group at the 3-position. Key characteristics inferred from similar compounds include:

  • Core structure: A bicyclic 1H-inden-1-one system with partial saturation at the 2,3-positions.
  • Substituents: A polar 2,3-dihydroxyphenyl group, which may enhance hydrophilicity and hydrogen-bonding capacity compared to non-polar or halogenated analogs .
  • Synthesis: Likely involves Friedel-Crafts acylation or cyclization strategies, as seen in related indenones (e.g., diazo-substituted derivatives in ) .

Properties

CAS No.

756900-95-5

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

3-(2,3-dihydroxyphenyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C15H12O3/c16-13-7-3-6-11(15(13)18)12-8-14(17)10-5-2-1-4-9(10)12/h1-7,12,16,18H,8H2

InChI Key

FWXYOVKOUZLVKC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)C3=C(C(=CC=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dihydroxybenzaldehyde with cyclohexanone under acidic conditions, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as methanesulfonic acid and solvents like methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to quinones using oxidizing agents like hydrogen peroxide.

    Reduction: The carbonyl group in the indenone core can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a base.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- involves its interaction with specific molecular targets. The dihydroxyphenyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The indenone core can interact with cellular pathways, modulating various biological processes. These interactions make it a promising candidate for drug development and other therapeutic applications .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features of the target compound and its analogs:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol)
1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- N/A C₁₅H₁₂O₃ (hypothetical) 3-(2,3-dihydroxyphenyl) ~240.26
1H-Inden-1-one, 2-[(4-chlorophenyl)sulfinyl]-2,3-dihydro- 62937-76-2 C₁₅H₁₁ClO₂S 4-chlorophenylsulfinyl 290.77
1H-Inden-1-one, 5-fluoro-2-[(3-fluorophenyl)methyl]-2,3-dihydro- 848610-94-6 C₁₆H₁₂F₂O 5-fluoro, 3-fluorophenylmethyl 258.26
1H-Inden-1-one, 4-(3-chloropropoxy)-2-diazo-2,3-dihydro- 103927-65-7 C₁₂H₁₁ClN₂O₂ 3-chloropropoxy, diazo 250.68
1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- 89044-48-4 C₁₁H₁₂O 2,5-dimethyl 160.21

Key Observations :

  • Substituent Effects : The target compound’s dihydroxyphenyl group distinguishes it from halogenated (e.g., chloro, fluoro) or alkylated derivatives. This substitution likely increases polarity and aqueous solubility compared to lipophilic analogs like the dimethyl derivative (CAS 89044-48-4) .
  • Functional Groups : The diazo group in CAS 103927-65-7 introduces reactivity toward photolysis or thermal decomposition, unlike the stable dihydroxy group in the target compound .

Spectroscopic and Analytical Characterization

Analytical techniques commonly applied to indenones include:

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm molecular formulas (e.g., for diazo-substituted indenones in ) .
  • NMR Spectroscopy: ¹³C-NMR data for indenone derivatives (e.g., δ 47.45–144.88 ppm in ) help assign substituent positions and confirm saturation patterns .
  • X-ray Crystallography : Software like SHELX () and ORTEP () resolve crystal structures, critical for confirming stereochemistry in chiral analogs (e.g., (3R)-hydroxy derivatives in ) .

Biological Activity

1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- is a compound that has attracted attention for its potential biological activities. This article focuses on its biological activity, including antioxidant properties, anticancer effects, and other medicinal applications.

Chemical Structure and Properties

  • Molecular Formula: C12_{12}H10_{10}O3_{3}
  • Molecular Weight: 202.20 g/mol
  • CAS Number: 124702-80-3

The compound features a dihydroxyphenyl group which is significant for its biological activities.

Biological Activity

  • Antioxidant Activity
    • The compound exhibits notable antioxidant properties. A study on similar flavonoids indicated that the presence of hydroxyl groups significantly enhances antioxidant activity through radical scavenging mechanisms . The antioxidant capacity can be quantified using assays like TEAC (Trolox Equivalent Antioxidant Capacity) and LPO (Lipid Peroxidation), where IC50_{50} values can indicate potency.
  • Anticancer Properties
    • Research has shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of 1H-Inden-1-one have demonstrated cytotoxicity against various cancer cell lines, including HeLa (cervical carcinoma) and U2OS (osteosarcoma) cells, with IC50_{50} values in the low micromolar range . These findings suggest that the compound may offer therapeutic potential in cancer treatment.
  • Neuroprotective Effects
    • Some studies have suggested that related compounds may provide neuroprotective effects, potentially through the modulation of oxidative stress pathways . The ability to scavenge free radicals is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

Case Studies and Research Findings

Study Findings Reference
Antioxidant Activity of FlavonoidsCompounds with hydroxyl substitutions showed improved antioxidant capacity compared to standard antioxidants
Anticancer ActivityIC50_{50} values for U2OS and HeLa cells were reported at 0.058 µM and 0.070 µM respectively
Neuroprotective PotentialIndicated protective effects against oxidative stress in neuronal cells

The biological activity of 1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- can be attributed to its structural characteristics:

  • Hydroxyl Groups: The presence of hydroxyl groups enhances the ability to donate electrons, which is crucial for radical scavenging.
  • Planarity and Conjugation: The planar structure allows for effective interaction with biological targets, potentially influencing signaling pathways involved in cell proliferation and apoptosis.

Q & A

Basic: What synthetic strategies are effective for preparing 3-(2,3-dihydroxyphenyl)-substituted indenone derivatives, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of dihydroxyphenyl-substituted indenones typically involves coupling reactions (e.g., Suzuki-Miyaura) or condensation of pre-functionalized aromatic precursors. For example, fluorophenyl-substituted analogs (e.g., 2-[(3-fluorophenyl)methylene] derivatives) are synthesized via Knoevenagel condensation or palladium-catalyzed cross-coupling . To optimize yields:

  • Use anhydrous conditions and inert atmospheres to prevent oxidation of dihydroxyphenyl groups.
  • Adjust stoichiometry of the dihydroxyphenyl boronic acid (or ester) in coupling reactions.
  • Monitor reaction progress via TLC or HPLC, as dihydroxyphenyl groups may introduce polarity challenges.
    Table 1: Key Reaction Parameters for Analogous Compounds
ParameterFluorophenyl Derivatives Chlorophenyl Derivatives
CatalystPd(PPh₃)₄Pd(OAc)₂
SolventDMF/EtOHToluene/EtOH
Yield Range45–65%50–70%

Intermediate: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for dihydroxyphenyl-substituted indenones?

Methodological Answer:
Contradictions often arise from tautomerism, hydrogen bonding, or stereochemical ambiguity. For example:

  • NMR: The 2,3-dihydroxyphenyl group may exhibit broad peaks due to hydrogen bonding. Use DMSO-d₆ as a solvent to stabilize hydroxyl protons and assign signals via 2D COSY/HSQC .
  • IR: Confirm carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) and hydroxyl (O-H) stretches (3200–3500 cm⁻¹) to rule out keto-enol tautomerism .
  • Mass Spectrometry: Compare experimental molecular weights (e.g., 238.08 g/mol for fluorophenyl analogs ) with theoretical values to validate purity.

Advanced: What computational approaches are suitable for predicting the reactivity and electronic properties of 3-(2,3-dihydroxyphenyl)-indenone derivatives?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilic Reactivity: Frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
  • Hydrogen Bonding: Optimize geometries to assess intramolecular H-bonding between dihydroxyphenyl and carbonyl groups.
  • Solvent Effects: Use Polarizable Continuum Models (PCM) to simulate solvent interactions, critical for solubility studies .

Basic: How is X-ray crystallography employed to determine the stereochemistry of 3-(2,3-dihydroxyphenyl)-indenone derivatives?

Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Crystal Growth: Use slow evaporation (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals.
  • Data Collection: Employ synchrotron radiation or Mo/Kα sources for high-resolution data.
  • Refinement: Use SHELXL for structure solution, accounting for disorder in dihydroxyphenyl groups .
    Example: A diphenylmethylidene-indenone derivative was resolved using SHELXL, confirming Z/E isomerism via anisotropic displacement parameters .

Advanced: What metabolic pathways or biodegradation mechanisms are plausible for dihydroxyphenyl-substituted indenones?

Methodological Answer:
Dihydroxyphenyl groups are prone to microbial oxidation. For example, Pseudomonas spp. metabolize 2,3-dihydroxybiphenyl via dioxygenase-mediated cleavage, producing trihydroxy intermediates (e.g., 2,2',3-trihydroxybiphenyl) . For indenones:

  • In Vitro Studies: Use LC-MS to track metabolites in bacterial lysates.
  • Enzyme Assays: Test recombinant dioxygenases (e.g., from strain HBP1) for activity against the compound .

Intermediate: How should researchers address discrepancies in chromatographic purity data (e.g., HPLC vs. GC-MS)?

Methodological Answer:

  • HPLC: Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to resolve polar dihydroxyphenyl byproducts.
  • GC-MS: Derivatize hydroxyl groups (e.g., silylation with BSTFA) to improve volatility and reduce peak tailing .
  • Validation: Cross-reference retention times with authentic standards and confirm via spiked samples.

Advanced: What role do 3-(2,3-dihydroxyphenyl)-indenones play in synthesizing bioactive heterocycles?

Methodological Answer:
The dihydroxyphenyl moiety enables cyclization reactions to form fused heterocycles:

  • Quinone Formation: Oxidize dihydroxyphenyl groups to quinones, which undergo Diels-Alder reactions.
  • Metal Complexation: Chelate transition metals (e.g., Cu²⁺) for catalytic or antimicrobial applications .
  • Pharmacological Scaffolds: Functionalize the indenone core to mimic natural products (e.g., cichoric acid derivatives) with antioxidant properties .

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